molecular formula C12H9Cl3N2O4S B2397201 2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide CAS No. 861212-30-8

2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide

Cat. No.: B2397201
CAS No.: 861212-30-8
M. Wt: 383.62
InChI Key: UGARVSIPAABGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide is a synthetic sulfonamide derivative characterized by:

  • Isoxazole-carbonyl linkage: The 3,5-dimethyl-4-isoxazolyl group is connected via a carbonyl bridge to the sulfonamide nitrogen, introducing steric and electronic effects.
  • Sulfonamide backbone: A common pharmacophore in herbicides, antivirals, and enzyme inhibitors.

Properties

IUPAC Name

3,5-dimethyl-N-(2,3,4-trichlorophenyl)sulfonyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O4S/c1-5-9(6(2)21-16-5)12(18)17-22(19,20)8-4-3-7(13)10(14)11(8)15/h3-4H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGARVSIPAABGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Benzenesulfonyl Chloride

The trichlorinated benzene ring is typically introduced via electrophilic aromatic substitution. A common precursor, 2,3,4-trichlorobenzenesulfonyl chloride, is synthesized by chlorinating benzenesulfonyl chloride using excess chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 50–60°C.

Reaction Conditions

  • Chlorinating Agent : Cl₂ gas (3 equivalents).
  • Catalyst : FeCl₃ (5 mol%).
  • Solvent : Dichloromethane.
  • Yield : 68–72% after recrystallization from ethanol.

Sulfonamide Formation

The sulfonyl chloride is converted to the sulfonamide by treatment with aqueous ammonia:

$$
\text{2,3,4-Trichlorobenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{2,3,4-Trichlorobenzenesulfonamide} + \text{HCl}
$$

Procedure

  • Ammonia gas is bubbled into a solution of the sulfonyl chloride in tetrahydrofuran (THF) at 0°C.
  • The mixture is stirred for 4 hours, filtered, and washed with cold water to isolate the sulfonamide.
  • Yield : 85–90%.

Synthesis of 3,5-Dimethyl-4-isoxazolecarbonyl Chloride

Cyclization of Dibrominated Ketones

A key method for isoxazole synthesis involves the cyclization of α,β-dibromoketones with hydroxylamine hydrochloride. For example, 3,5-dimethyl-4-isoxazolecarboxylic acid is synthesized as follows:

Step 1: Preparation of 3-Aryl-2,3-dibromopropanone
A chalcone derivative (e.g., 3-arylpropan-1-one) is brominated using bromine in acetic acid to yield the dibrominated intermediate.

Step 2: Cyclization with Hydroxylamine
The dibromoketone is reacted with hydroxylamine hydrochloride in ethanol under reflux with piperidine as a catalyst:

$$
\text{Dibromoketone} + \text{NH}_2\text{OH·HCl} \rightarrow \text{3,5-Dimethylisoxazole-4-carboxylic Acid} + \text{HBr}
$$

Optimized Conditions

  • Solvent : Ethanol.
  • Catalyst : Piperidine (2–3 drops).
  • Reaction Time : 6–8 hours (conventional heating) or 15–20 minutes (microwave irradiation).
  • Yield : 65–75%.

Oxidation to Carboxylic Acid

The intermediate isoxazole is oxidized using potassium permanganate in acidic medium to introduce the carboxylic acid group at position 4.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride:

$$
\text{3,5-Dimethylisoxazole-4-carboxylic Acid} + \text{SOCl}2 \rightarrow \text{3,5-Dimethyl-4-isoxazolecarbonyl Chloride} + \text{SO}2 + \text{HCl}
$$

Procedure

  • Excess SOCl₂ is added to the acid under anhydrous conditions.
  • The mixture is refluxed for 2 hours, and residual SOCl₂ is removed under vacuum.
  • Yield : 90–95%.

Coupling of Sulfonamide and Isoxazolecarbonyl Chloride

The final step involves the acylation of 2,3,4-trichlorobenzenesulfonamide with 3,5-dimethyl-4-isoxazolecarbonyl chloride.

Reaction Mechanism

  • The sulfonamide’s amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Procedure

  • Base Activation : The sulfonamide is dissolved in dry THF and treated with triethylamine (TEA) to deprotonate the NH group.
  • Acylation : The acid chloride is added dropwise at 0°C, and the mixture is stirred for 12 hours.
  • Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.
  • Purification : Flash chromatography (3–6% MeOH/CH₂Cl₂ gradient) yields the pure product as a yellow solid.

Key Data

  • Reagents : 1:1 molar ratio of sulfonamide to acid chloride.
  • Solvent : THF.
  • Base : TEA (2 equivalents).
  • Yield : 70–78%.
  • Melting Point : 162–163°C.

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times for isoxazole formation. For example, cyclization of dibromoketones with hydroxylamine hydrochloride in ethanol under microwave conditions (300 W, 100°C) completes in 15–20 minutes, improving yields to 80–85%.

One-Pot Synthesis

Recent advances suggest a one-pot approach where the dibromoketone, hydroxylamine, and sulfonamide are reacted sequentially without isolating intermediates. This method reduces purification steps but requires precise stoichiometric control.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Gradients of methanol in dichloromethane (2–6%) effectively separate the product from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (1:1) yield crystalline products with >98% purity.

Spectroscopic Data

  • IR : Strong absorption bands at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1540 cm⁻¹ (C-N).
  • ¹H NMR (CDCl₃) : δ 2.45 (s, 6H, CH₃), 7.60–7.90 (m, 3H, aromatic H), 8.20 (s, 1H, isoxazole H).
  • MS (ESI) : m/z 432 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Isoxazole Formation

Unwanted regioisomers may form during cyclization. Using sterically hindered catalysts (e.g., piperidine) and controlled stoichiometry minimizes this issue.

Hydrolysis of Acid Chloride

Exposure to moisture leads to hydrolysis. Reactions must be conducted under anhydrous conditions with molecular sieves.

Mechanism of Action

The mechanism of action of 2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Key Structural Features Biological Activity (Reported) Key Differences vs. Target Compound
Target: 2,3,4-Trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide - 2,3,4-Trichlorophenyl
- Isoxazole-carbonyl linkage
Not reported (inferred agrochemical) Reference compound for comparison
Chlorosulfuron - 2-Chlorophenyl
- Urea-linked triazine
Herbicide (ALS inhibitor) Fewer chlorines; triazine instead of isoxazole
N-[[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide - Unsubstituted benzene
- Isoxazole-phenylmethyl linkage
Not reported (structural analog) No chlorine; methylene bridge vs. carbonyl linkage
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-...-3-pyridinecarboxamide - Isoxazole-methylthio linkage
- Trifluoromethyl/nitro groups
Anticancer, antiviral Thioether linkage; additional electron-withdrawing groups
Key Observations:

Chlorination Pattern : The target’s 2,3,4-trichloro substitution distinguishes it from Chlorosulfuron (single chlorine) and ’s unsubstituted benzene. Increased chlorine content may enhance binding to hydrophobic enzyme pockets .

Linkage Chemistry : The carbonyl bridge in the target compound contrasts with thioether () or methylene () linkages, affecting metabolic stability and electronic properties.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The trichlorinated benzene likely increases logP compared to Chlorosulfuron and ’s analog, suggesting improved membrane permeability but reduced aqueous solubility .
  • Metabolic Stability : The isoxazole-carbonyl linkage may resist hydrolysis better than urea (Chlorosulfuron) or thioether () groups, extending half-life .
  • Bioactivity : Isoxazole derivatives in show antiviral and anticancer activity, implying the target compound’s isoxazole moiety could confer similar properties if optimized .

Research Implications and Gaps

  • Agrochemical Potential: Structural similarity to Chlorosulfuron suggests possible herbicidal activity via acetolactate synthase (ALS) inhibition, but this requires validation .
  • Medicinal Chemistry : ’s isoxazole-thioether analogs demonstrate therapeutic versatility; the target’s trichloro-isoxazole combination warrants exploration in enzyme inhibition assays .
  • Synthetic Challenges: The 2,3,4-trichloro pattern may complicate regioselective synthesis compared to mono- or di-chlorinated analogs .

Biological Activity

2,3,4-Trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide backbone with trichlorobenzene and isoxazole substituents. Its chemical formula is C12H10Cl3N3O3S. The presence of multiple chlorine atoms enhances its lipophilicity and potential biological interactions.

Research indicates that 2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide functions primarily as an inhibitor of carbonic anhydrase (CA) isoforms. Carbonic anhydrases are crucial for maintaining acid-base balance and facilitating various physiological processes. Inhibition of specific isoforms such as hCA IX and hCA XII has been linked to anti-tumor activity.

Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
2,3,4-Trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide1501205045
Acetazolamide30020010090

Structure-Activity Relationship (SAR)

The SAR studies reveal that the trichloro substitution significantly enhances the inhibitory potency compared to non-chlorinated analogs. For instance, compounds with fewer chlorine substitutions exhibited reduced activity against CA isoforms.

Key Findings:

  • Trichloro Substitution : Enhances binding affinity due to increased hydrophobic interactions.
  • Isoxazole Ring : Essential for maintaining the active conformation necessary for enzyme inhibition.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited selective cytotoxicity towards human hepatocellular carcinoma (Hep3B) cells while showing minimal effects on normal cell lines. This selectivity suggests a potential therapeutic window for cancer treatment.
  • Molecular Docking Studies : Computational analyses indicated that the compound binds effectively within the active sites of CA IX and XII, forming critical interactions that stabilize the inhibitor-enzyme complex.

Q & A

Basic: What are the key steps in synthesizing 2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide?

Answer:
The synthesis involves coupling a sulfonyl chloride intermediate with a functionalized isoxazole derivative. A validated protocol includes:

  • Step 1: Reacting 2,3,4-trichlorobenzenesulfonyl chloride with 5-amino-3,5-dimethyl-4-isoxazolecarboxylic acid under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide bond .
  • Step 2: Refluxing in ethanol with catalytic glacial acetic acid to enhance reaction efficiency and purity .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and confirm stoichiometric ratios via elemental analysis.

Basic: How to confirm the molecular structure using spectroscopic methods?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy:
    • 1H NMR: Identify protons on the isoxazole ring (δ 2.2–2.5 ppm for methyl groups) and aromatic protons (δ 7.1–8.3 ppm for trichlorophenyl) .
    • 13C NMR: Confirm carbonyl (C=O) at ~170 ppm and sulfonamide (SO2) carbons at ~125–135 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS should match the exact mass (e.g., calculated [M+H]+ = 445.94 g/mol) with <2 ppm error .
  • FT-IR: Validate sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .

Advanced: How to optimize synthesis yield under varying reaction conditions?

Answer:
Yield optimization requires systematic parameter testing:

  • Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and reactivity. Evidence suggests ethanol with glacial acetic acid improves coupling efficiency .
  • Catalyst Use: Test bases (e.g., triethylamine) to deprotonate the amine and accelerate nucleophilic attack .
  • Temperature Gradient: Perform reactions at 0°C, room temperature, and reflux (80°C) to identify kinetic vs. thermodynamic control .
  • Statistical Analysis: Apply a Design of Experiments (DoE) approach to evaluate interactions between variables (e.g., solvent polarity × temperature) .

Data Contradictions: reports higher yields with ethanol/acetic acid, while uses dichloromethane. Resolve via solvent polarity vs. nucleophilicity trade-offs.

Advanced: How to analyze contradictory bioactivity data in herbicide resistance studies?

Answer:
Contradictions in herbicidal efficacy (e.g., target-site vs. metabolic resistance) can be addressed by:

  • Enzyme Assays: Measure acetolactate synthase (ALS) inhibition kinetics using purified enzyme extracts. Compare IC50 values across resistant vs. susceptible weed biotypes .
  • Metabolic Profiling: Use LC-MS to identify detoxification pathways (e.g., cytochrome P450-mediated hydroxylation) in resistant species .
  • Molecular Docking: Model the compound’s interaction with ALS mutants (e.g., Pro197Ser substitution) using density-functional theory (DFT) to predict binding affinity changes .

Example: shows ALS-resistant Kochia scoparia exhibits reduced sensitivity due to target-site mutations, while metabolic resistance in Xanthium strumarium correlates with enhanced glutathione conjugation.

Advanced: What computational strategies predict biological target interactions?

Answer:
Leverage quantum mechanical and molecular dynamics (MD) simulations:

  • DFT Calculations: Optimize the compound’s geometry using B3LYP/6-31G(d) basis sets to determine electrostatic potential maps and frontier molecular orbitals (FMOs) for reactivity analysis .
  • MD Simulations: Simulate binding to ALS (PDB: 1NVS) over 100 ns trajectories to assess stability of hydrogen bonds (e.g., sulfonamide with Ser653) and hydrophobic interactions .
  • ADMET Prediction: Use tools like SwissADME to evaluate lipophilicity (LogP ~3.5), blood-brain barrier penetration, and cytochrome inhibition risks .

Advanced: How to resolve spectral data discrepancies in structural characterization?

Answer:
Address anomalies (e.g., unexpected NMR splitting or MS adducts) via:

  • 2D NMR: Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • Isotopic Labeling: Synthesize deuterated analogs to distinguish exchangeable protons (e.g., NH in sulfonamide) .
  • Crystallography: Grow single crystals (solvent: DMSO/water) and solve the X-ray structure to validate bond lengths and angles .

Case Study: highlights triazole-sulfonamide derivatives resolved via crystallography, providing a template for analogous compounds.

Advanced: What mechanistic insights explain degradation pathways in environmental studies?

Answer:
Probe degradation using:

  • Hydrolysis Studies: Incubate the compound at pH 3–9 and analyze products via HPLC-MS. Sulfonamide bonds are typically stable but may cleave under strong acidic/basic conditions .
  • Photolysis: Expose to UV-Vis light (λ = 254 nm) to assess photodegradation products (e.g., dechlorination or isoxazole ring opening) .
  • Soil Metabolism: Use 14C-labeled compound in soil microcosms to track mineralization (CO2 release) and bound residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.